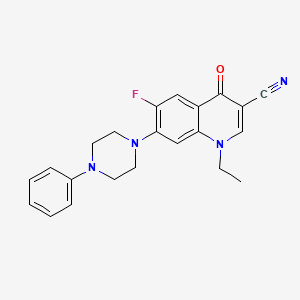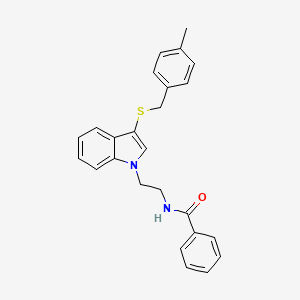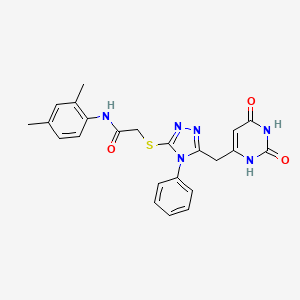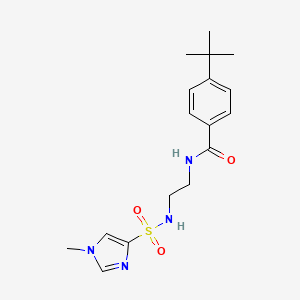![molecular formula C13H10ClN3O B2443411 4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1338664-77-9](/img/structure/B2443411.png)
4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine” is a chemical compound with the molecular formula C13H10ClN3O . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazine derivatives has been reported in several studies . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D .Scientific Research Applications
Cytotoxicity Research
Research on derivatives of pyrazolo[1,5-a]pyrazine, such as those studied by Hassan, Hafez, and Osman (2014), has demonstrated cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells. This suggests potential applications in cancer research and therapy (Hassan, Hafez, & Osman, 2014).
Anti-Inflammatory and Anti-Cancer Activities
Kaping et al. (2016) described an environmentally friendly synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives with promising anti-inflammatory and anti-cancer activities. This underscores the relevance of these compounds in developing new therapeutic agents (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Synthesis and Bioactivity in Pharmaceuticals
The synthesis and bioactivity of related pyrazoline compounds, such as those investigated by Khotimah, Rahmadani, Rahmawati, and Ardana (2018), are significant. These compounds have shown antioxidant and antibacterial activities, indicating potential pharmaceutical applications (Khotimah, Rahmadani, Rahmawati, & Ardana, 2018).
Chemical Synthesis and Modification
Tsizorik et al. (2018) explored the synthesis, annulation, and heterofunctionalization of 4-hydrazinylpyrazolo[1,5-a]pyrazines, highlighting the chemical versatility and potential for generating a variety of derivatives for different applications (Tsizorik, Hrynyshyn, Musiychuk, Bol’but, Panasenko, & Vovk, 2018).
Antimicrobial Activity
The synthesis and antimicrobial activity of novel oxadiazole derivatives containing the 4-methoxyphenyl moiety, as studied by Aghekyan et al. (2020), demonstrates the potential for developing new antibacterial agents (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Mechanism of Action
While specific information about the mechanism of action of “4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine” is not available, related compounds such as pyrazolo[3,4-b]pyridine derivatives have been studied as TRK inhibitors . These compounds inhibit the proliferation of cells, thus their continuous activation and overexpression cause cancer .
properties
IUPAC Name |
4-chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-18-12-5-3-2-4-9(12)10-8-11-13(14)15-6-7-17(11)16-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENHNYLVMBYHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[4-(Allyloxy)-3,5-dichlorophenyl]acrylic acid](/img/structure/B2443328.png)
![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2443329.png)

![2-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B2443332.png)


![(11Z)-N-(3-chlorophenyl)-11-[(2,4-dimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2443336.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2443339.png)

![1-benzyl-4-hydroxy-N~5~-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2443346.png)


